molecular formula C12H18 B1593196 1-Propene, tetramer CAS No. 6842-15-5

1-Propene, tetramer

Cat. No. B1593196
CAS RN: 6842-15-5
M. Wt: 162.27 g/mol
InChI Key: RCRMTWBZRLYXQC-FNCTZUPOSA-N
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Description

1-Propene, tetramer, also known as Propylene tetramer, is a chemical compound with the molecular formula C12H18 . It is a product of the polymerization of propylene .


Synthesis Analysis

The synthesis of 1-Propene, tetramer involves the copolymerization of propylene with higher α-olefins . This process is conducted under optimized conditions to prepare the PP-based elastomers . Another method involves the conversion of 1-hexene or olefins obtained by fluid catalytic cracking (FCC) to propylene via isomerization–metathesis (ISOMET), using ethylene as a cross-coupling agent .


Molecular Structure Analysis

The molecular structure of 1-Propene, tetramer is characterized by its molecular formula C12H18 . The average mass is 162.271 Da and the monoisotopic mass is 162.140854 Da .


Chemical Reactions Analysis

1-Propene, tetramer may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

1-Propene, tetramer is a colorless liquid with a density of 0.758 g/mL at 20 °C (lit.). It has a melting point of -35 °C (lit.) and a boiling point of 214-216 °C (lit.). Its flash point is 172°F and it has a solubility of 120μg/L at 25℃ .

Scientific Research Applications

Metathesis Reactions

1-Propene, as part of the propene family, plays a significant role in metathesis reactions. For instance, a silicalite-1 membrane reactor utilized for the metathesis of propene to ethene and 2-butene demonstrated the impact of selective product removal on conversion rates, exceeding the thermodynamic equilibrium conversion in a conventional reactor (Graaf et al., 1999).

Copolymerization Processes

Copolymerization of propene with high-1-olefins using MgCl2/TiCl4 catalysts highlights the significant improvement in polymerization productivity and propene consumption rates. The study provides insights into the reactivity ratios and microstructures of propene/1-olefin copolymers (Yang et al., 1992).

Development of Mesomorphic Phase in Copolymers

In isotactic propene/α-olefin copolymers, the development of a mesomorphic phase at intermediate comonomer molar content influences thermal, mechanical, and viscoelastic properties. This study evaluates the structural aspects and property changes in such copolymers (Polo-Corpa et al., 2010).

Application in Propene Epoxidation

The role of 1-propene tetramer and related compounds in propene epoxidation, especially with gold nanoparticles on TS-1 supports, demonstrates the size-dependent activity of catalysts and identifies active sites for propene epoxidation (Feng et al., 2014).

Homogeneous Phase Polymerization

The behavior of propene in homogeneous phase polymerization using octahedral Zr(IV) complexes with tetradentate ligands, mimicking Ziegler-Natta catalysts, demonstrates the versatility of propene in polymerization reactions and the influence of steric hindrance at the active metal site (Busico et al., 2001).

Enhanced Metathesis Performance with Catalysts

The application of W-MCM-41 catalysts in the metathesis reaction of ethylene and 1-butene to propene shows remarkably enhanced performance. This work provides insights into the design of metathesis catalysts and reaction processes for efficient conversion (Wang et al., 2019).

Vapor−Liquid Equilibrium Modeling

Modeling the vapor−liquid equilibrium properties of 2,3,3,3-Tetrafluoro-1-propene (HFO-1234yf), an alternativerefrigerant, demonstrates the relevance of propene derivatives in environmental applications. The research offers a molecular-level perspective of fluid behavior, crucial for technical applications in the refrigeration industry (Raabe & Maginn, 2010).

Oligomerization Over Zeolite

Propene oligomerization over H-ZSM-5 zeolite, forming dimers, trimers, tetramers, etc., underlines the potential of propene derivatives in chemical synthesis. This study indicates that the reaction likely occurs on the external surface of the zeolite, not within the channels, pointing to surface-specific catalytic properties (Wilshier et al., 1987).

Ethylene Tetramerization

The selective tetramerization of ethylene to 1-octene involves propene derivatives in chromium-catalyzed reactions, showcasing a unique metallacyclic mechanism. This study highlights the role of propene in complex organic syntheses and the production of high-value chemicals (Overett et al., 2005).

Kinetic Separation in Metal-Organic Frameworks

Research on the kinetic separation of propene and propane in metal-organic frameworks, focusing on pore apertures and crystallite aspect ratios, underscores the significance of propene in gas separation technologies. This study presents a way to achieve substantial kinetic selectivity in the adsorption process (Lee et al., 2011).

Safety And Hazards

1-Propene, tetramer is flammable and may be ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air. Vapors can travel considerable distances to a source of ignition where they can ignite, flash back, or explode. Runoff to sewer may create fire or explosion hazard. Containers may explode when heated . It is mildly toxic when inhaled or ingested .

properties

IUPAC Name

(4E,7E,10E)-dodeca-1,4,7,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6-7,9-10,12H,1,5,8,11H2,2H3/b6-4+,9-7+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRMTWBZRLYXQC-FNCTZUPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C/C/C=C/CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027634
Record name 1-Propene, tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propene, tetramer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-Propene, tetramer

CAS RN

6842-15-5
Record name 1-Propene, tetramer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propene, tetramer
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Takahashi, M Matsumoto, T Yamada, A Ono… - Kokuritsu Iyakuhin …, 2016 - nihs.go.jp
Under the Chemical Substances Control Law in Japan, initial hazard information on existing chemical substances is collected by the Ministry of Health, Labour and Welfare, Japan to …
Number of citations: 5 www.nihs.go.jp
J Jefriadi, S Bahri, S Sunarno, R Jelita - Konversi - ppjp.ulm.ac.id
Cassava bagasse is a solid tapioca industry waste that can be used as an energy source. In this study, cassava bagasse was pyrolyzed to produce bio-oil and studied the effect of Ni/…
Number of citations: 4 ppjp.ulm.ac.id
JR Cushman, SA Manza, CL Wang… - Journal of the …, 1992 - journals.sagepub.com
ORAL TOXICITY Protocol: Material was administered (5.0 g/kg) by oral gavage to Sprague-Dawley rats (5/sex). After 14 days, animals were sacrificed and necropsied. Results: There …
Number of citations: 2 journals.sagepub.com
JE Szulejko, M McCulloch, J Jackson… - IEEE Sensors …, 2009 - ieeexplore.ieee.org
A Review : Cancer cell growth releases molecular biomarkers into blood that can be useful in diagnostic tests, eg, serum biomarkers. The use of serum biomarkers involves an invasive …
Number of citations: 80 ieeexplore.ieee.org
松本真理子, 磯貴子, 五十嵐智女… - … Institute of Health …, 2019 - healthsciencesbulletin.com
The Japanese Chemical Substances Control Law states information collected by the Japanese Ministry of Health, Labour and Welfare (MHLW) on the hazards to human health …
Number of citations: 3 www.healthsciencesbulletin.com
S Londesborough - Finn. Environ, 2003 - core.ac.uk
The purpose of this work was to develop a systematic method for the prioritisation and selection of chemicals used in Finland, and present a well-founded list of National Priority …
Number of citations: 10 core.ac.uk
S Londesborough - 2003 - helda.helsinki.fi
The purpose of this work was to develop a systematic method for the prioritisation and selection of chemicals used in Finland, and present a well-founded list of National Priority …
Number of citations: 6 helda.helsinki.fi
B Syaiful - repository.unri.ac.id
Current of national energy problem is the tendency of fossil energy consumption increases. This led to the use of fossil energy is too dominant. Therefore, strategic steps to resolve the …
Number of citations: 0 repository.unri.ac.id
厚生労働省, 経済産業省, 環境省 - 平成17 年, 2005 - env.go.jp
1. 化審法制定時の既存化学物質の取扱い○ 1973 年, PCB による環境汚染問題を契機に 「化学物質の審査及び製造等の規制に関する法律 (化審法)」 が制定され, 新たに製造又は輸入される工業…
Number of citations: 1 www.env.go.jp

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